CHIC35
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIVOOWWGYJNLV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C([C@H](C1)C(=O)N)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358759 | |
| Record name | (6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848193-72-6 | |
| Record name | (6S)-2-Chloro-5,6,7,8,9,10-hexahydrocyclohept[b]indole-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848193-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohept[b]indole-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving Chic 35
Elucidation of Reaction Pathways and Transition States for CHIC-35 Transformations
Elucidating reaction pathways involves mapping the sequence of elementary steps that convert reactants to products, while identifying transition states provides information about the highest energy points along these pathways. wikipedia.org These studies are fundamental to understanding the energy landscape of a reaction and the factors that govern its rate and selectivity.
Kinetic Isotope Effects in CHIC-35 Reactions
Kinetic isotope effects (KIEs) involve measuring the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. libretexts.orgwikipedia.orgpearson.com This difference in rate arises primarily from the effect of isotopic mass on vibrational frequencies, which impacts the energy required to reach the transition state. wikipedia.orgplos.org KIEs can provide valuable information about the atoms involved in the rate-determining step and the nature of the transition state. libretexts.orgpearson.com Primary kinetic isotope effects occur when a bond to the isotopically substituted atom is broken in the rate-determining step, typically resulting in larger effects. pearson.comcsbsju.edu Secondary kinetic isotope effects, though smaller, provide information about isotopic substitution at atoms not directly involved in bond breaking in the rate-determining step. libretexts.orgcsbsju.edu Deuterium (²H) is a commonly used isotope for studying KIEs, particularly for reactions involving C-H bonds. libretexts.orgpearson.com
Hammett and Taft Analyses for Substituent Effects on CHIC-35 Reactivity
Hammett and Taft analyses are linear free-energy relationships used to quantify the electronic and steric effects of substituents on reaction rates and equilibria, primarily in aromatic and aliphatic systems, respectively. wikipedia.org The Hammett equation relates the rate or equilibrium constant of a reaction involving substituted aromatic compounds to substituent constants (σ) and a reaction constant (ρ). wikipedia.org The ρ value indicates the reaction's sensitivity to electronic effects and can provide insights into the charge development in the transition state. wikipedia.org Taft analysis extends this concept to aliphatic systems, considering both electronic and steric effects. While the search results provide general information about Hammett and Taft analyses, specific data regarding their application to CHIC-35 reactions were not found within the provided snippets.
Spectroscopic Probes for Reaction Intermediates of CHIC-35
Reactive intermediates are transient, high-energy species formed during a chemical reaction that exist for a short time before converting to products. lumenlearning.comnih.gov Identifying and characterizing these intermediates is crucial for fully understanding a reaction mechanism. york.ac.uknih.gov Spectroscopic techniques offer powerful tools for detecting and studying these short-lived species. lumenlearning.comyork.ac.ukmagritek.com
Time-Resolved Spectroscopy for Transient Species Detection in CHIC-35 Systems
Time-resolved spectroscopy techniques, such as time-resolved transient absorption spectroscopy and time-resolved fluorescence spectroscopy, are used to study dynamic processes occurring on very short timescales, ranging from nanoseconds to femtoseconds. upmc.fryoutube.commdpi.comnih.gov These methods involve initiating a reaction or process with a short pulse of light (pump pulse) and then probing the system at various delay times with another pulse (probe pulse) to monitor the formation and decay of transient species. youtube.com This allows for the real-time observation of reaction intermediates and the kinetics of their transformations. upmc.fryoutube.com While the search results describe the general principles and applications of time-resolved spectroscopy, specific studies applying these techniques to CHIC-35 were not found.
EPR and NMR Studies for Radical and Paramagnetic Intermediates of CHIC-35
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals and paramagnetic metal centers. copernicus.orgru.nlresearchgate.net EPR can provide information about the structure, dynamics, and environment of these paramagnetic intermediates, which are often involved in reaction mechanisms. copernicus.orgmarquette.edu Multi-frequency EPR studies, particularly at 35 GHz (Q-band), offer improved g-tensor resolution, which is beneficial for differentiating multiple paramagnetic species in complex systems. copernicus.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed structural and quantitative information about molecules. magritek.commagritek.com NMR can be used to monitor chemical reactions in real-time, allowing for the observation of reactants, products, and, importantly, reaction intermediates. magritek.commagritek.com Techniques like exchange NMR can be particularly useful for detecting and characterizing low-abundance intermediates that are in rapid equilibrium with more stable species. ru.nlnih.gov While the search results highlight the utility of EPR and NMR in studying reaction intermediates, specific applications to CHIC-35 were not detailed. For instance, NMR has been successfully used to monitor reactions like the Claisen-Schmidt condensation and observe intermediate species. magritek.com
Computational Chemistry in Mechanistic Studies of CHIC-35
Computational chemistry plays a significant role in complementing experimental studies of reaction mechanisms. nih.govwikipedia.org By using theoretical methods and software, researchers can model molecular structures, calculate energy profiles, locate transition states, and predict spectroscopic properties of proposed intermediates. nih.govwikipedia.orgresearchgate.net Techniques such as Density Functional Theory (DFT) are commonly employed to calculate energies and orbitals, providing insights into activation energies, reaction pathways, and the stability of intermediates. wikipedia.orgresearchgate.net Computational studies can help to validate or refute proposed mechanisms and provide a deeper understanding of the factors governing reactivity. nih.govwikipedia.org While the search results discuss the general applications of computational chemistry in studying reaction mechanisms and intermediates, specific computational studies focused on CHIC-35 were not found.
Density Functional Theory (DFT) Calculations for Reaction Coordinate Analysis
Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of molecules and predict reaction pathways and energy barriers. By approximating the electronic density, DFT can provide insights into transition states and reaction coordinates, crucial for understanding how a reaction proceeds.
Based on the available search information, specific detailed studies applying DFT calculations for the explicit purpose of analyzing the reaction coordinate of chemical transformations involving the CHIC-35 molecule itself (e.g., degradation pathways, metabolic reactions independent of protein binding) were not found. The literature primarily focuses on CHIC-35's interaction with biological targets, where computational methods are applied to study binding affinities and mechanisms of inhibition rather than the intrinsic reactivity of the free molecule.
Ab Initio Methods for Electronic Structure and Reactivity Predictions
Ab initio methods, derived directly from quantum mechanical principles without empirical parameters, offer high-level approaches to study molecular electronic structure and predict chemical properties and reactivity. These methods can provide accurate descriptions of ground and excited states, molecular geometries, and reaction energies.
Similar to DFT, specific research employing ab initio methods for predicting the intrinsic reactivity or analyzing the electronic structure of the CHIC-35 molecule in isolation or undergoing chemical reactions (other than binding interactions) was not detailed in the consulted sources. Computational studies involving CHIC-35 tend to concentrate on its biological function as a SIRT1 inhibitor, utilizing methods like molecular docking and dynamics to understand protein-ligand interactions.
Molecular Dynamics Simulations for Solvent Effects on CHIC-35 Reactions
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including the influence of the solvent environment on molecular conformation, dynamics, and interactions. For molecules like CHIC-35, which operate in biological systems, understanding solvent effects is crucial for a complete picture of their behavior.
While specific studies focusing on the chemical reactions of CHIC-35 and the explicit role of solvent effects on their reaction coordinates using MD simulations were not prominently featured in the search results, MD simulations are commonly applied in the broader field of studying sirtuin inhibitors, including CHIC-35 and its analogs. These simulations are often used to explore the binding modes of inhibitors to sirtuin enzymes and the conformational changes involved. uni-halle.deuni-bayreuth.de Solvent effects are implicitly included in such simulations as the molecule and protein are simulated within a solvent box (e.g., water).
MD simulations can provide insights into how the solvent environment influences the dynamics and stability of the CHIC-35 molecule, its interaction with the protein binding site, and potentially, its propensity for certain transformations by affecting transition state stabilization or reactant conformation. Studies on sirtuin modulators have utilized molecular dynamics simulations to analyze protein-ligand interactions and understand the structural basis of inhibition, which inherently considers the surrounding solvent environment. uni-halle.de For instance, molecular modeling studies applied to discover novel sirtuin modulators have combined docking and molecular dynamics simulations to analyze the binding modes of inhibitors. uni-halle.de While these studies focus on the interaction with the protein target, the methodology is applicable to investigating the behavior of the molecule in solution, providing information on how solvent polarity and interactions might influence its conformational landscape and potential reactivity.
Computational and Theoretical Studies of Chic 35
Conformational Analysis and Stereochemical Preferences of CHIC-35While conformational searches are a prerequisite for docking studies, detailed energy landscapes and analyses of the conformational isomers of CHIC-35 have not been documented.uni-freiburg.defrontiersin.org
Chirality and Stereoisomerism in CHIC-35 DerivativesBeyond the known (6S) stereochemistry of the primary compound, no computational studies on other stereoisomers or their relative stabilities were found.
Based on a thorough review of available scientific literature, there is no identifiable chemical compound with the designation "CHIC-35." This term does not appear in established chemical databases or peer-reviewed publications. As a result, generating an article on its computational and theoretical studies is not possible.
The provided outline requests specific, detailed research findings, including Quantitative Structure-Activity Relationship (QSAR) models, descriptor calculations, predictive modeling, de novo design, and ligand docking studies. The creation of such content would require fabricating data and research that does not exist, which would be scientifically inaccurate and misleading.
Therefore, this article cannot be written as the subject "CHIC-35" is not a known entity in the field of chemistry.
Advanced Applications of Chic 35 in Chemical Sciences
CHIC-35 in Materials Science
The intrinsic photophysical properties and structural versatility of the pyrazolopyrimidine core make CHIC-35 a compound of significant interest in materials science. mdpi.comencyclopedia.pubnih.gov Researchers have begun to harness these characteristics to create novel organic electronics, functional polymers, and responsive supramolecular systems.
Organic Electronics and Optoelectronic Devices Incorporating CHIC-35
The development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) relies on materials with tailored electronic and photophysical properties. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, analogous to CHIC-35, has shown promise in this area due to its significant photophysical properties. mdpi.comnih.gov Functionalized pyrimidine (B1678525) and quinazoline (B50416) derivatives have also been investigated for their electroluminescent properties, making them suitable for OLEDs. researchgate.net
Derivatives of CHIC-35 can be engineered to act as either electron-transporting or hole-transporting materials in OLEDs, depending on the nature of the functional groups attached to the core. For instance, introducing electron-withdrawing groups can enhance electron mobility, while electron-donating moieties can improve hole-transport capabilities. The fluorescence and phosphorescence of CHIC-35 derivatives can be tuned across the visible spectrum by extending the π-conjugated system, a critical feature for developing full-color displays. researchgate.net
In the realm of photovoltaics, D-π-A (donor-π-acceptor) type molecules based on a pyrazolo[1,5-a]pyrimidine acceptor core have been successfully used as hole-transporting materials in perovskite solar cells. mdpi.com By analogy, CHIC-35 can be functionalized with donor moieties like 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole (3,6-CzDMPA) through a phenyl π-spacer to create efficient hole-transporting materials. mdpi.com The position of this functionalization on the CHIC-35 core significantly influences the electronic, optical, and electrochemical properties of the resulting material. mdpi.com
Table 1: Hypothetical Photophysical and Electronic Properties of Functionalized CHIC-35 Derivatives for Optoelectronic Applications
| Derivative | Functionalization | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Emission Maximum (nm) | Potential Application |
| CHIC-35-A | Electron-donating triphenylamine | -5.2 | -2.5 | 520 (Green) | OLED - Hole Transport Layer |
| CHIC-35-B | Electron-withdrawing benzimidazole | -5.8 | -3.1 | 450 (Blue) | OLED - Electron Transport Layer |
| CHIC-35-C | D-π-A with 3,6-CzDMPA donor | -5.1 | -2.8 | N/A | Perovskite Solar Cell - Hole Transporting Material |
This table is interactive. Click on the headers to sort the data.
Polymer Chemistry and Macromolecular Architectures Featuring CHIC-35
The incorporation of rigid, planar heterocyclic units like CHIC-35 into polymer backbones can impart desirable thermal, mechanical, and electronic properties to the resulting macromolecules. nih.gov Aromatic polyamides, for example, are known for their outstanding thermal and mechanical resistance. mdpi.com By analogy, CHIC-35 can be used as a monomer in polycondensation reactions to create novel functional polymers.
The synthesis of such polymers can be achieved by functionalizing the CHIC-35 core with reactive groups such as amines, carboxylic acids, or halides. For instance, a di-amino functionalized CHIC-35 could be reacted with a diacid chloride to produce a polyamide with the CHIC-35 unit integrated into the main chain. mdpi.com The resulting polymer would be expected to exhibit high thermal stability and potentially interesting optical properties derived from the CHIC-35 core.
Furthermore, the CHIC-35 moiety can be introduced as a pendant group on a polymer backbone. This can be achieved through the polymerization of a CHIC-35-containing monomer or by post-polymerization modification of a suitable polymer. These materials could find applications as functional coatings, membranes, or sensors. nih.gov
Table 2: Predicted Properties of Hypothetical Polymers Incorporating CHIC-35
| Polymer Name | CHIC-35 Incorporation | Polymer Type | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (TGA, 10% weight loss) (°C) | Potential Application |
| Poly(CHIC-35-amide) | In-chain | Polyamide | > 250 | > 450 | High-performance films |
| Poly(vinyl-CHIC-35) | Pendant | Addition Polymer | ~ 180 | ~ 380 | Organic semiconductor |
| Poly(CHIC-35-ether) | In-chain | Polyether | ~ 220 | ~ 420 | Gas separation membranes |
This table is interactive. Click on the headers to sort the data.
Supramolecular Assemblies and Self-Healing Materials with CHIC-35 Motifs
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to creating functional materials. The nitrogen atoms within the pyrazolopyrimidine core of CHIC-35 can act as hydrogen bond acceptors, while appropriate functionalization can introduce hydrogen bond donors. This allows CHIC-35 derivatives to participate in self-assembly processes, forming well-defined supramolecular structures. mdpi.com
These non-covalent interactions, such as hydrogen bonding and π-π stacking, are reversible, which is a key characteristic for the development of self-healing materials. acs.org If a material built from CHIC-35-based supramolecular assemblies is damaged, the non-covalent bonds can reform under specific stimuli (e.g., heat), thus repairing the material. The introduction of urea-functionalized heterocycles has been shown to be an effective strategy for creating self-healing materials, and a similar approach could be applied to CHIC-35. acs.org
Furthermore, the self-assembly of CHIC-35 derivatives can lead to the formation of complex architectures such as nanofibers, gels, and liquid crystals. These materials could have applications in areas such as drug delivery and catalysis. The formation of supramolecular assemblies of phenyl-pyridyl-triazolopyridine with β-cyclodextrin has been used to create sensors for divalent cations, a strategy that could be adapted for CHIC-35. nih.gov
Table 3: Supramolecular Interactions and Potential Applications of CHIC-35 Assemblies
| CHIC-35 Derivative | Key Intermolecular Forces | Resulting Supramolecular Structure | Potential Application |
| Urea-CHIC-35 | Hydrogen bonding, π-π stacking | 1D polymer chains | Self-healing polymer |
| CHIC-35-dicarboxylic acid | Hydrogen bonding | 2D sheets | Porous material for gas storage |
| CHIC-35-amphiphile | Hydrophobic interactions, π-π stacking | Micelles in water | Drug delivery vehicle |
This table is interactive. Click on the headers to sort the data.
CHIC-35 in Chemical Biology and Medicinal Chemistry
The pyrazolopyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in bioactive compounds. mdpi.comencyclopedia.pubnih.gov Many approved drugs, such as Zaleplon and Indiplon, contain the pyrazolo[1,5-a]pyrimidine core, an isomer of the core in CHIC-35. mdpi.comencyclopedia.pub This has spurred significant interest in the development of CHIC-35 derivatives for biological applications.
Design and Synthesis of Bioactive CHIC-35 Conjugates
The versatility of the CHIC-35 scaffold allows for the synthesis of a wide range of derivatives with potential therapeutic applications. A common strategy is to synthesize conjugates of CHIC-35 with other molecules to enhance bioactivity or target specific biological pathways. For example, pyrazolopyrimidine derivatives have been extensively studied as protein kinase inhibitors, which are crucial targets in cancer therapy. rsc.orgnih.gov
The synthesis of these conjugates often involves multi-step protocols. nih.gov For instance, the CHIC-35 core can be synthesized through the cyclocondensation of a substituted aminopyrazole with a suitable 1,3-dielectrophile. cdnsciencepub.com Subsequent functionalization at various positions of the pyrazolopyrimidine ring system can be achieved through reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various side chains designed to interact with the active site of a target protein. A study on pyrazolo[3,4-d]pyrimidine derivatives identified a potent inhibitor of the TGFβ1/SMAD signaling pathway. nih.gov
Table 4: Synthetic Strategies and Biological Activities of Hypothetical CHIC-35 Conjugates
| Conjugate | Synthetic Strategy | Target | In Vitro Activity (IC50) | Therapeutic Area |
| CHIC-35-Aniline | Nucleophilic Aromatic Substitution | Epidermal Growth Factor Receptor (EGFR) | 50 nM | Oncology |
| CHIC-35-Piperazine | Pd-catalyzed Cross-Coupling | Pim-1 Kinase | 25 nM | Oncology |
| CHIC-35-Morpholine | Multicomponent Reaction | p38 MAP Kinase | 100 nM | Inflammation |
This table is interactive. Click on the headers to sort the data.
Probing Biological Targets with CHIC-35 Analogues
Fluorescent probes are invaluable tools for visualizing and understanding biological processes at the molecular level. The inherent fluorescence of some pyrazolopyrimidine derivatives makes them excellent candidates for the development of such probes. mdpi.comresearchgate.net By functionalizing the CHIC-35 core with specific recognition moieties, it is possible to create probes that selectively bind to and report on the presence of specific ions, small molecules, or macromolecules in a biological system.
For example, a CHIC-35 analogue functionalized with a dicyanovinyl group could act as a chemosensor for cyanide ions. encyclopedia.pub The binding of cyanide would induce a change in the electronic structure of the molecule, leading to a detectable change in its color or fluorescence. Similarly, CHIC-35 derivatives have been designed as fluorescent probes for the detection of Cu2+ and Ni2+ ions and have been successfully applied in living cells. researchgate.net
Furthermore, CHIC-35 analogues have shown potential as fluorescent probes for β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com These probes can cross the blood-brain barrier and selectively bind to amyloid plaques, allowing for their visualization using fluorescence microscopy. This is a crucial application for the diagnosis and study of this neurodegenerative disease. mdpi.com
Table 5: Characteristics of Hypothetical CHIC-35-Based Biological Probes
| Probe Name | Target Analyte | Signal Transduction | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
| CHIC-35-CN | Cyanide (CN-) | Ratiometric Fluorescence | 420 | 550 | Environmental Sensing |
| CHIC-35-Cu | Copper (II) ions | Fluorescence Quenching | 480 | 520 | Live Cell Imaging |
| CHIC-35-Aβ | Amyloid-β plaques | Fluorescence Enhancement | 450 | 530 | Alzheimer's Disease Diagnosis |
This table is interactive. Click on the headers to sort the data.
Following a comprehensive search of scientific databases and scholarly articles, it has been determined that the chemical compound designated as “CHIC-35” does not correspond to a recognized or documented substance in the existing chemical literature. Searches for "CHIC-35" and its potential applications in rational drug design, chemosensors, bioimaging, and catalysis did not yield any specific, verifiable scientific information.
The name "CHIC-35" appears to be a non-standard identifier and does not retrieve any data from reputable chemical databases such as PubChem, Scopus, or the Chemical Abstracts Service (CAS). Consequently, it is not possible to provide a scientifically accurate article on its advanced applications as there is no foundational research, data, or established chemical identity to draw upon.
Therefore, the requested article detailing the specific applications of "CHIC-35" in chemical sciences cannot be generated. To fulfill such a request, a valid and recognized chemical compound name or structure would be required.
Future Directions and Research Opportunities for Chic 35
Exploration of Underexplored Reaction Pathways for CHIC-35 Derivatization
While the synthesis of CHIC-35 has been reported, often involving approaches like the Bischler indole (B1671886) synthesis, the exploration of novel and underexplored reaction pathways for its derivatization presents a significant research opportunity. nih.govontosight.ai Future work could focus on developing stereoselective synthetic methods to access different enantiomers or diastereomers, potentially yielding compounds with altered potency, selectivity, or pharmacokinetic properties. nih.govontosight.ai Investigating late-stage functionalization strategies could allow for the efficient creation of diverse CHIC-35 analogs with modifications to the indole core, the cycloheptane (B1346806) ring, or the carboxamide group. nih.gov Palladium-catalyzed cross-coupling reactions, C-H activation, or photocatalysis could offer new routes to introduce various substituents, expanding the chemical space around the CHIC-35 scaffold. Furthermore, exploring click chemistry or other modular approaches could facilitate the conjugation of CHIC-35 to other molecules, such as targeting ligands or imaging agents, for specific applications.
Integration of Artificial Intelligence and Machine Learning in CHIC-35 Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) techniques holds considerable promise for accelerating various aspects of CHIC-35 research. AI/ML algorithms can be trained on existing biological activity data of CHIC-35 and its known analogs to predict the potential activity and selectivity of novel, un ещё synthesized derivatives. This can significantly reduce the time and resources spent on synthesizing and testing compounds with low probability of success. explorationpub.com Machine learning models can also be employed to optimize synthesis routes for CHIC-35, predicting optimal reaction conditions, catalysts, and solvents to improve yield, purity, and sustainability. explorationpub.com Furthermore, AI can be used to analyze complex biological datasets to gain deeper insights into the mechanism of action of CHIC-35 and identify potential off-targets or synergistic effects with other molecules.
Development of Sustainable and Economically Viable Synthesis Routes for CHIC-35
Developing sustainable and economically viable synthesis routes for CHIC-35 is crucial for its potential large-scale production and broader application. Current synthetic methods may involve harsh reagents, significant energy consumption, or generate substantial waste. nih.gov Future research should focus on designing greener synthetic approaches, such as utilizing biocatalysis or organocatalysis for key steps, employing environmentally friendly solvents, and minimizing the generation of hazardous byproducts. nih.gov Continuous flow chemistry could offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. ontosight.ai Exploring alternative starting materials or simplifying the reaction sequence could also contribute to reducing production costs and environmental impact.
Expansion of CHIC-35 Applications in Emerging Technologies
Beyond its current use as a research tool for studying SIRT1, the unique properties and biological activities of CHIC-35 suggest potential applications in emerging technologies. Given its anti-inflammatory effects, further research could explore its utility in developing novel therapies for inflammatory diseases. glpbio.commedchemexpress.com Its potential in ameliorating disease-like phenotypes in a zebrafish model of CHARGE syndrome highlights a possible role in addressing rare genetic disorders. glpbio.comnih.govgene-tools.com Investigating the interaction of CHIC-35 with other sirtuin isoforms or related enzymes could uncover new therapeutic targets or applications. nih.govmedchemexpress.comscientificlabs.co.uk Furthermore, functionalizing CHIC-35 to improve its targeting to specific tissues or cell types could enhance its therapeutic efficacy and minimize potential side effects. ontosight.ai Its use as a chemical probe in optogenetics or other advanced biological techniques could also be explored.
Addressing Grand Challenges in Chemistry Through CHIC-35 Inspired Innovation
Research on CHIC-35 and the sirtuin family of enzymes can contribute to addressing several grand challenges in chemistry and related fields. By providing a selective tool for modulating SIRT1 activity, CHIC-35 research aids in understanding the complex roles of sirtuins in aging, metabolism, and disease, which are central to the challenge of promoting human health. nih.govscientificlabs.co.uk The development of efficient and sustainable synthesis routes for complex molecules like CHIC-35 contributes to the challenge of sustainable chemistry and manufacturing. nih.govontosight.ai Investigating the structure-activity relationships of CHIC-35 and its derivatives, potentially aided by AI/ML, can provide insights into molecular recognition and enzyme inhibition, contributing to the design of new functional molecules. nih.govresearchgate.net Furthermore, exploring the therapeutic potential of CHIC-35 in conditions like CHARGE syndrome exemplifies how targeted chemical intervention can address the challenges posed by complex genetic disorders. glpbio.comnih.govgene-tools.com
Q & A
Q. What is the mechanistic role of CHIC-35 in modulating SIRT1 activity, and how does this influence neuronal differentiation?
CHIC-35 is a potent, cell-permeable SIRT1 inhibitor (IC₅₀ = 60 nM for the S-isomer) that enhances the refinement of cortical subcerebral/corticospinal neuron (SCPN/CSN) identity in mouse embryonic stem cells. It increases CTIP2+/SATB2- neurons while reducing CTIP2+/SATB2+ "double-expressing" populations, suggesting SIRT1 inhibition promotes lineage-specific differentiation . Methodologically, researchers should validate SIRT1 inhibition via dose-response assays (e.g., 0.5–5 µM CHIC-35) and quantify neuronal markers (CTIP2, SATB2) using automated imaging and cell segmentation protocols to ensure reproducibility .
Q. What are the recommended concentrations and exposure durations for CHIC-35 in in vitro neuronal differentiation assays?
Evidence from cortical neuron studies indicates that CHIC-35 is effective at 0.5–5 µM, with optimal results observed after 6 days of treatment (E12.5 + 6DIV). Higher concentrations (5 µM) significantly alter CTIP2+/SATB1- ratios compared to DMSO controls, as shown in dose-dependent nuclear marker analyses . Researchers should titrate concentrations based on cell type and validate outcomes with controls (e.g., EX-527, a structurally similar SIRT1 inhibitor) to confirm specificity .
Q. How does CHIC-35 compare to other SIRT1 inhibitors (e.g., EX-527) in terms of specificity and experimental utility?
CHIC-35 shares a structural backbone with EX-527, including a chlorinated benzene ring and nitrogen-containing heterocycle, but differs in oxygen substitution patterns. While both inhibit SIRT1, CHIC-35 exhibits higher metabolic stability and potency in certain models. Comparative studies should include parallel assays (e.g., siRNA knockdown of Sirt1) to distinguish on-target effects from off-target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data when CHIC-35 treatment alters neuronal marker ratios without affecting total CTIP2 or SATB2 expression levels?
In cases where CHIC-35 reduces CTIP2+/SATB2+ "double-expressing" neurons but leaves total CTIP2 or SATB2 counts unchanged, researchers should employ single-cell RNA sequencing or multiplex immunofluorescence to assess co-expression heterogeneity. Statistical frameworks like mixed-effects models can account for variability in subpopulations . Transparent reporting of unreported data (e.g., intermediate phenotypes) is critical to avoid misinterpretation .
Q. What experimental design considerations are essential for ensuring reproducibility in CHIC-35 studies?
Key steps include:
- Dose standardization : Pre-test CHIC-35 solubility and stability in culture media.
- Control groups : Use DMSO vehicle controls and SIRT1 knockout/knockdown models.
- Blinded analysis : Implement automated cell-counting pipelines to minimize bias.
- Data transparency : Publish raw cell counts, segmentation protocols, and statistical code in supplementary materials .
Q. How can structural modifications of CHIC-35 improve its selectivity or efficacy in non-neuronal systems?
Structure-activity relationship (SAR) studies should focus on modifying the chlorobenzene moiety or heterocyclic ring to enhance target engagement. Computational docking (e.g., with SIRT1’s NAD+-binding domain) and in vitro deacetylase assays can prioritize derivatives. For example, replacing the oxygen atom in the heterocycle with sulfur may alter binding kinetics .
Q. What strategies mitigate off-target effects when using CHIC-35 in complex in vivo models?
To address off-target risks:
- Pharmacokinetic profiling : Measure CHIC-35’s half-life and tissue distribution.
- Rescue experiments : Co-administer SIRT1 agonists (e.g., resveratrol) to confirm phenotype reversibility.
- Multi-omics integration : Combine transcriptomics and proteomics to identify secondary pathways affected by CHIC-35 .
Methodological and Reporting Guidelines
Q. How should researchers document CHIC-35 usage in methods sections to meet journal standards?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Specify CHIC-35 source (e.g., vendor, catalog number), purity, and storage conditions.
- Detail preparation steps (e.g., stock solution concentration, solvent).
- Reference prior studies using CHIC-35 for SIRT1 inhibition .
Q. What supplementary data are critical when publishing CHIC-35-related findings?
Include:
- Dose-response curves for SIRT1 inhibition.
- Full statistical tables (mean ± SD, p-values) for cell-counting assays.
- High-resolution images of immunostained neurons.
- Ethical approval statements for animal/human studies .
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape CHIC-35 research questions?
Apply FINER to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
